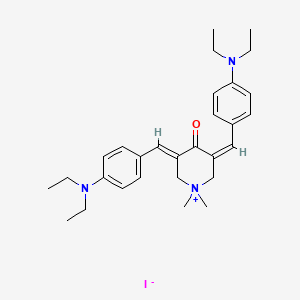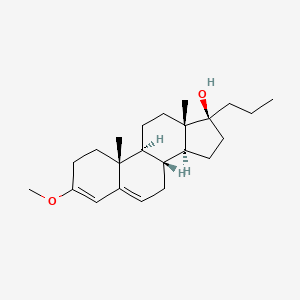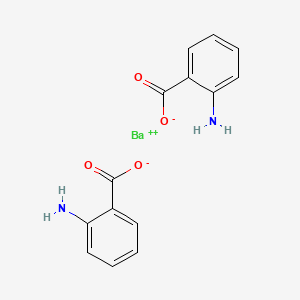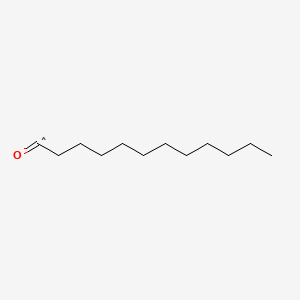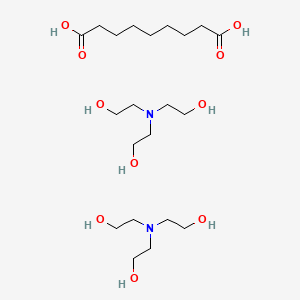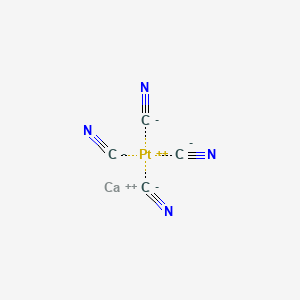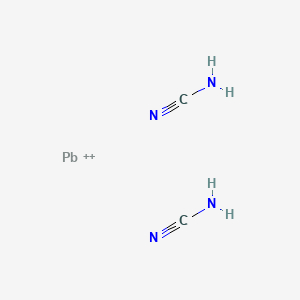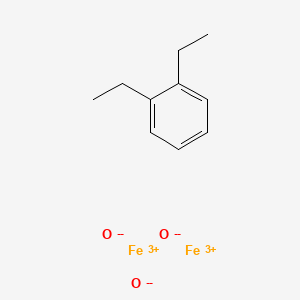
1,2-Diethylbenzene;iron(3+);oxygen(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethylbenzene;iron(3+);oxygen(2-) is a complex compound consisting of 1,2-diethylbenzene, iron in the +3 oxidation state, and oxygen in the -2 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethylbenzene can be synthesized through the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and a temperature range of 0-50°C. The iron(3+) and oxygen(2-) components can be introduced through the reaction of iron(III) chloride with a suitable oxygen donor under controlled conditions.
Industrial Production Methods
Industrial production of 1,2-diethylbenzene involves the catalytic alkylation of benzene with ethylene. The process is carried out in the presence of a zeolite catalyst at elevated temperatures and pressures. The iron(3+) and oxygen(2-) components are typically introduced through subsequent reactions involving iron salts and oxygen donors.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethylbenzene;iron(3+);oxygen(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert the iron(3+) to iron(2+), altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Iron(2+) complexes.
Substitution: Halogenated and nitrated derivatives of 1,2-diethylbenzene.
Aplicaciones Científicas De Investigación
1,2-Diethylbenzene;iron(3+);oxygen(2-) has several scientific research applications:
Chemistry: Used as a model compound for studying electrophilic aromatic substitution and oxidation-reduction reactions.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-diethylbenzene;iron(3+);oxygen(2-) involves the interaction of the iron(3+) center with various molecular targets. The iron(3+) can act as an electron acceptor, facilitating redox reactions. The oxygen(2-) component can participate in oxidation reactions, leading to the formation of reactive oxygen species. These interactions can affect various molecular pathways, including those involved in catalysis and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylbenzene: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Diethylbenzene: Similar but with the ethyl groups in the 1,3 positions.
1,4-Diethylbenzene: Similar but with the ethyl groups in the 1,4 positions.
Uniqueness
1,2-Diethylbenzene;iron(3+);oxygen(2-) is unique due to the presence of both iron(3+) and oxygen(2-) components, which impart distinct redox properties and potential applications in catalysis and oxidation processes. The specific positioning of the ethyl groups on the benzene ring also influences its chemical reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H14Fe2O3 |
|---|---|
Peso molecular |
293.91 g/mol |
Nombre IUPAC |
1,2-diethylbenzene;iron(3+);oxygen(2-) |
InChI |
InChI=1S/C10H14.2Fe.3O/c1-3-9-7-5-6-8-10(9)4-2;;;;;/h5-8H,3-4H2,1-2H3;;;;;/q;2*+3;3*-2 |
Clave InChI |
HJXVZXFISLDQSE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1CC.[O-2].[O-2].[O-2].[Fe+3].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


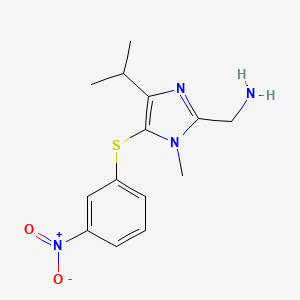

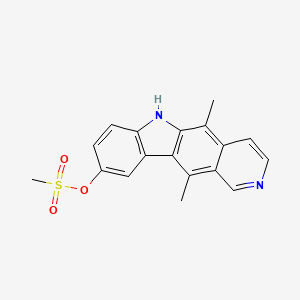
![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
